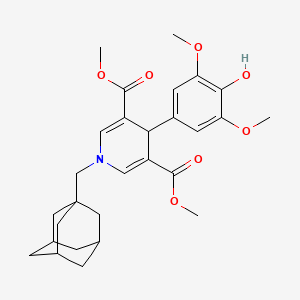![molecular formula C20H18N4O3 B4300406 N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B4300406.png)
N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide
説明
N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide, also known as NPA, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs. NPA has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
作用機序
The mechanism of action of N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide involves its ability to mimic the structure of NAD+. NAD+ is a coenzyme that plays a critical role in cellular metabolism and energy production. This compound can bind to and activate the same enzymes that are activated by NAD+, leading to changes in cellular metabolism and signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells by inhibiting PARP activity. This compound has also been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and neuroprotection. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of obesity and diabetes.
実験室実験の利点と制限
One of the advantages of using N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, this compound has been shown to be stable and relatively non-toxic, making it a useful tool for studying cellular metabolism and signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other NAD+ analogs, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide. One area of interest is its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to reduce inflammation and oxidative stress in the brain, which are key factors in the development of these diseases. Another area of interest is its potential use in combination with other anticancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use in humans.
Conclusion
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, neuroprotective, and metabolic effects, and has potential for use in treating a variety of diseases. Further research is needed to fully understand its mechanisms of action and therapeutic potential.
科学的研究の応用
N-(4-nitrophenyl)-2-[(2-phenylethyl)amino]nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been studied for its potential role in treating metabolic diseases such as obesity and diabetes.
特性
IUPAC Name |
N-(4-nitrophenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-20(23-16-8-10-17(11-9-16)24(26)27)18-7-4-13-21-19(18)22-14-12-15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,21,22)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBVUALWXHDYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-ethyl-3-(2-hydroxy-4-methoxyphenyl)-5-(1-naphthyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300331.png)
![1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B4300337.png)
![5-(4-bromophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300344.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300348.png)
![1-(2,5-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B4300360.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300368.png)

![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300378.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-thienyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300383.png)
![2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4300396.png)
![dimethyl 5-amino-2-methyl-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300399.png)
![methyl [5-oxo-1-phenyl-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B4300403.png)